2-Iodo-5-methylpyrimidine

Beschreibung

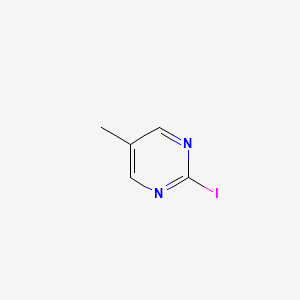

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPRQEHDJNWUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671905 | |

| Record name | 2-Iodo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154129-30-3 | |

| Record name | 2-Iodo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-5-methylpyrimidine from 2-chloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-iodo-5-methylpyrimidine from its chloro-analogue, 2-chloro-5-methylpyrimidine. The conversion is primarily achieved through a metal-catalyzed aromatic Finkelstein-type reaction, a significant advancement over traditional nucleophilic aromatic substitution methods which are generally ineffective for this transformation. This document details the most promising catalytic systems, including copper- and nickel-based methodologies, and provides a representative experimental protocol based on analogous transformations. Quantitative data from related studies are summarized to offer insights into expected yields and reaction efficiencies. The underlying reaction mechanism and a logical workflow for the synthesis are also illustrated.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the introduction of various functionalities onto the pyrimidine scaffold through cross-coupling reactions. The synthesis of this compound from the more readily available and cost-effective 2-chloro-5-methylpyrimidine presents a common challenge in synthetic chemistry. The direct nucleophilic substitution of the chlorine atom with iodide is hampered by the electron-deficient nature of the pyrimidine ring and the high bond strength of the C(sp²)-Cl bond. Consequently, metal-catalyzed methodologies have emerged as the state-of-the-art for effecting this halogen exchange. This guide focuses on these advanced catalytic approaches.

Catalytic Approaches for the Aromatic Finkelstein Reaction

The conversion of 2-chloro-5-methylpyrimidine to this compound is best described as a catalyzed aromatic Finkelstein reaction. This reaction involves the exchange of a halogen atom on an aromatic ring with another halogen. For heteroaryl chlorides, this transformation typically requires a transition metal catalyst to facilitate the otherwise difficult nucleophilic substitution.[1] The most effective catalysts for this purpose are based on copper and nickel.

Copper-Catalyzed Halogen Exchange

Copper-catalyzed methods for the iodination of aryl and heteroaryl halides have been extensively developed. These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand and an iodide salt, most commonly sodium iodide (NaI). The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle. Diamine ligands, in particular, have been found to be highly effective in accelerating the reaction.[2][3]

The general reaction is as follows:

Figure 1. General scheme for the copper-catalyzed iodination.

Nickel-Catalyzed Halogen Exchange

Nickel catalysis offers a powerful alternative for the aromatic Finkelstein reaction, and is often effective for the more challenging conversion of aryl and heteroaryl chlorides.[4] These reactions typically involve a nickel(0) or nickel(II) precursor and a supporting ligand, such as a bipyridine or a bisoxazoline derivative. The mechanism is believed to proceed through an oxidative addition/reductive elimination pathway.

Experimental Protocols

Representative Copper-Catalyzed Iodination Protocol

Reaction:

Figure 2. Reaction scheme for the proposed synthesis.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-methylpyrimidine | 128.56 | 1.29 g | 10.0 mmol |

| Sodium Iodide (NaI) | 149.89 | 3.00 g | 20.0 mmol |

| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 mmol |

| N,N'-Dimethylethylenediamine | 88.15 | 88 mg (0.11 mL) | 1.0 mmol |

| Anhydrous Dioxane | - | 20 mL | - |

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-5-methylpyrimidine (1.29 g, 10.0 mmol), sodium iodide (3.00 g, 20.0 mmol), and copper(I) iodide (95 mg, 0.5 mmol).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous dioxane (20 mL) via syringe, followed by N,N'-dimethylethylenediamine (88 mg, 0.11 mL, 1.0 mmol).

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with aqueous ammonia and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

Quantitative data for the specific conversion of 2-chloro-5-methylpyrimidine is not available. However, data from analogous copper-catalyzed iodinations of heteroaryl bromides can provide an estimate of the expected efficiency.

| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | CuI / N,N'-Dimethylethylenediamine | Dioxane | 110 | 24 | >95 |

| 3-Bromopyridine | CuI / N,N'-Dimethylethylenediamine | Dioxane | 110 | 24 | >95 |

| 5-Bromo-m-xylene | CuI / N,N'-Dimethylethylenediamine | Dioxane | 110 | 24 | 99 |

Data adapted from Buchwald et al.[2][3]

It is important to note that the reactivity of aryl chlorides is generally lower than that of aryl bromides in these catalytic systems. Therefore, longer reaction times or slightly higher catalyst loadings might be necessary to achieve high yields for the conversion of 2-chloro-5-methylpyrimidine.

Reaction Mechanism and Workflow

Plausible Catalytic Cycle for Copper-Catalyzed Iodination

The mechanism of the copper-catalyzed aromatic Finkelstein reaction is thought to involve a Cu(I)/Cu(III) catalytic cycle.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]

- 4. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-iodo-5-methylpyrimidine, a key building block in medicinal chemistry and drug discovery. The document details the compound's physical characteristics and explores its utility in various palladium-catalyzed cross-coupling reactions, complete with representative experimental protocols.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C5H5IN2.[1][2] Its structure, featuring an iodine atom at the 2-position and a methyl group at the 5-position of the pyrimidine ring, makes it a valuable intermediate for the synthesis of a wide range of functionalized pyrimidine compounds. A summary of its key chemical and physical properties is presented in the table below. Specific experimental data for melting point and solubility are not widely reported in the available literature; therefore, some values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 154129-30-3 | [1][2] |

| Molecular Formula | C5H5IN2 | [1][2] |

| Molecular Weight | 220.01 g/mol | [2] |

| Boiling Point (Predicted) | 291.3 ± 33.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.926 ± 0.06 g/cm3 | [2] |

| pKa (Predicted) | -0.75 ± 0.22 | [2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not available in cited literature | |

| Solubility | Not specified in available literature |

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the high reactivity of the carbon-iodine bond.[3] In the realm of palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F, making iodopyrimidines highly effective substrates.[3] This enhanced reactivity allows for coupling reactions to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times compared to their chloro- or bromo-analogues.[3]

The 2-position of the pyrimidine ring is electron-deficient, which further facilitates the oxidative addition step in palladium-catalyzed reactions. This makes this compound an excellent substrate for introducing a wide variety of substituents at this position, a common strategy in the design of novel therapeutic agents. The primary applications of this compound are in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to form C-C, C-C (alkynyl), and C-N bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol adapted from procedures for structurally similar iodo-heterocycles, such as 2-iodo-5-(m-tolyl)oxazole, due to the absence of a specific published protocol for this compound.[4]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2-1.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 mmol)

-

Dioxane and Water (4:1 ratio, 5 mL) or Toluene (5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (K₂CO₃ or Na₂CO₃, 2.0 mmol).[4]

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).[4]

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[4]

-

Add the solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) or toluene (5 mL).[4]

-

Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.[4]

-

Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methylpyrimidine.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is a powerful method for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules.

Representative Experimental Protocol for Sonogashira Coupling

The following is a representative protocol adapted from procedures for structurally similar iodo-heterocycles, such as 2-iodo-5-alkylfurans, due to the absence of a specific published protocol for this compound.[6]

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) (2.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).[6]

-

Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) to the flask.[6]

-

Stir the mixture at room temperature for 10 minutes.[6]

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.[6]

-

Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC or GC.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and wash the celite pad with a small amount of THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 2-alkynyl-5-methylpyrimidine.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, a common structural motif in drug molecules.

Representative Experimental Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.05 mmol)

-

Phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 mmol)

-

Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS)) (1.4 mmol)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane) (5 mL)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.

-

Add this compound and the amine to the tube.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.[10]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired 2-amino-5-methylpyrimidine derivative.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to the cross-coupling reactions described above. Proper execution under an inert atmosphere is critical for the success of these palladium-catalyzed transformations.

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of functionalized pyrimidine derivatives. Its primary utility lies in its efficacy as a substrate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The representative protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists in the field of drug discovery and development to utilize this valuable compound in their synthetic endeavors. The high reactivity of the carbon-iodine bond allows for the efficient construction of diverse molecular scaffolds, paving the way for the discovery of novel therapeutic agents.

References

- 1. This compound | CAS#:154129-30-3 | Chemsrc [chemsrc.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Theoretical calculations of 2-Iodo-5-methylpyrimidine molecular structure

An In-Depth Technical Guide to the Theoretical Calculation of 2-Iodo-5-methylpyrimidine's Molecular Structure

For researchers, scientists, and professionals in drug development, understanding the molecular structure and properties of heterocyclic compounds like this compound is crucial for predicting their reactivity, designing new syntheses, and understanding their potential biological activity. This technical guide outlines the theoretical methodologies used to calculate the molecular structure of this compound, complemented by a discussion of experimental techniques for validation.

Introduction to this compound

This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₅IN₂.[1] Its structure, characterized by a pyrimidine ring substituted with an iodine atom and a methyl group, suggests potential applications in medicinal chemistry and materials science.[1] Theoretical calculations provide a powerful, non-experimental route to elucidate its three-dimensional geometry, vibrational modes, and electronic properties.[1]

Theoretical Computational Methodology

The foundation of modern theoretical molecular modeling lies in quantum mechanics. For a molecule like this compound, Density Functional Theory (DFT) and ab initio methods are the preferred computational tools.[1]

Computational Workflow

The general workflow for the theoretical calculation of molecular structure is depicted below. This process begins with defining the initial molecular geometry and progresses through optimization and property calculations.

Caption: A flowchart illustrating the typical workflow for theoretical molecular structure and property calculations.

Key Computational Methods

-

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost.[1] These methods calculate the electron density of the molecule to determine its energy and, consequently, its stable geometry.

-

Møller-Plesset Perturbation Theory (MP2): As an ab initio method, MP2 provides a higher level of theory by incorporating electron correlation effects more explicitly than standard DFT functionals.[2] It is often used to benchmark DFT results.

-

Basis Sets: The choice of basis set (e.g., 6-311++G(d,p), LANL2DZ) is critical.[3] For molecules containing heavy atoms like iodine, basis sets that include effective core potentials (ECPs), such as LANL2DZ, are often necessary to account for relativistic effects.[3][4]

Predicted Molecular Geometry

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value (DFT/B3LYP) |

| Bond Lengths (Å) | C-I | ~2.10 - 2.15 |

| C-N (in-ring) | ~1.32 - 1.36 | |

| C-C (in-ring) | ~1.39 - 1.42 | |

| C-C (methyl) | ~1.51 | |

| C-H (ring) | ~1.08 | |

| C-H (methyl) | ~1.09 | |

| Bond Angles (°) | C-N-C (in-ring) | ~115 - 125 |

| N-C-N (in-ring) | ~115 - 125 | |

| I-C-N | ~118 - 122 | |

| H-C-H (methyl) | ~109.5 | |

| Dihedral Angles (°) | C-C-C-N (ring) | ~0 (planar) |

Note: These are estimated values. Actual calculations would provide precise figures.

Vibrational Frequencies

Frequency calculations are performed on the optimized geometry to predict the molecule's vibrational spectrum (Infrared and Raman).[1] This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to allow for direct comparison with experimental spectroscopic data.[1]

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Methyl C-H Stretch | ~2900 - 3000 |

| C=N/C=C Ring Stretch | ~1580 - 1620 |

| Methyl C-H Bend | ~1400 - 1450 |

| In-plane Ring Deformations | ~1000 - 1300 |

| C-I Stretch | ~500 - 600 |

Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[4]

Electronic Properties

Beyond geometry, theoretical calculations can illuminate the electronic landscape of this compound.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and is related to the electronic absorption spectrum.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface.[4] It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting intermolecular interactions and reaction sites.[4] For this compound, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the area around the iodine atom (due to σ-hole effects) may show positive potential.

Experimental Protocols for Validation

Theoretical calculations are most powerful when validated by experimental data. The following are key experimental techniques for this purpose.

X-ray Crystallography

-

Objective: To determine the precise solid-state geometry of the molecule.

-

Methodology:

-

Crystal Growth: Single crystals of this compound are grown from a suitable solvent by slow evaporation.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then solved to locate the atoms, and the structural model is refined to achieve the best fit with the experimental data.

-

Vibrational Spectroscopy (FT-IR and FT-Raman)

-

Objective: To measure the vibrational modes of the molecule for comparison with calculated frequencies.

-

Methodology:

-

Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy, the solid sample is typically mixed with KBr and pressed into a pellet. For Fourier-Transform (FT) Raman spectroscopy, the crystalline powder is placed directly in the path of the laser.

-

Spectral Acquisition: The sample is exposed to infrared radiation (for FT-IR) or a monochromatic laser (for FT-Raman), and the transmitted/scattered light is analyzed to generate the spectrum.

-

Data Analysis: The positions and intensities of the observed absorption bands (IR) or scattered peaks (Raman) are tabulated and assigned to specific vibrational modes, often with the aid of the theoretical predictions.

-

Conclusion

The theoretical calculation of this compound's molecular structure, using methods like DFT and MP2, provides a detailed and predictive understanding of its geometric, vibrational, and electronic properties. This computational approach, when coupled with experimental validation from techniques such as X-ray crystallography and vibrational spectroscopy, offers a comprehensive characterization of the molecule. Such detailed structural knowledge is a critical prerequisite for the rational design of new pharmaceuticals and functional materials.

References

- 1. Buy this compound | 154129-30-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopic, electronic influences, reactivity analysis and molecular docking studies of 2-Fluoro-4-iodo-5-methylpyridine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

Unveiling 2-Iodo-5-methylpyrimidine: A Technical Guide to its Synthesis and Properties

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and first synthesis of 2-Iodo-5-methylpyrimidine, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its synthesis, properties, and the logical workflow of its preparation.

Discovery and First Synthesis

The discovery of this compound is intrinsically linked to its first successful synthesis. While a singular, dated discovery is not prominently documented in publicly available literature, its existence and preparation are established through modern chemical catalogs and patents. The most logical and scientifically sound approach to its initial synthesis is through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to various functionalities. This method involves the diazotization of an amino-pyrimidine precursor followed by the introduction of an iodine atom.

An alternative pathway, suggested in patent literature, involves a halogen exchange reaction from a chloro- or bromo-pyrimidine derivative. This guide will focus on the Sandmeyer-type approach due to the wealth of analogous procedures and its reliability in synthetic organic chemistry.

Physicochemical and Spectroscopic Data

The properties of this compound are crucial for its application and further chemical transformations. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| CAS Number | 154129-30-3 | [1] |

| Boiling Point (Predicted) | 291.3 ± 33.0 °C | [2][3] |

| Density (Predicted) | 1.926 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -0.75 ± 0.22 | [2] |

| LogP (Predicted) | 1.82 | [3] |

| Flash Point (Predicted) | 130.0 ± 25.4 °C | [3] |

| Refractive Index (Predicted) | 1.621 | [3] |

Experimental Protocols

The synthesis of this compound is proposed via a two-step process, commencing with the synthesis of the precursor, 2-amino-5-methylpyrimidine, followed by its conversion to the target molecule.

Step 1: Synthesis of 2-Amino-5-methylpyrimidine

The preparation of 2-amino-5-methylpyrimidine can be achieved through the amination of a suitable pyridine derivative. One established method involves the reaction of 3-methylpyridine with sodium amide in an inert solvent.

Materials:

-

3-methylpyridine

-

Sodium amide (NaNH₂)

-

Inert solvent (e.g., N,N-dimethylaniline or mineral oil)

-

Ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3-methylpyridine in an inert solvent is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.

-

Sodium amide is added portion-wise to the solution at an elevated temperature (typically 150-200 °C).

-

The reaction mixture is heated under reflux for several hours to ensure complete reaction.

-

After cooling, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield crude 2-amino-5-methylpyrimidine, which can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Sandmeyer-type Reaction)

This step involves the diazotization of the amino group of 2-amino-5-methylpyrimidine, followed by displacement with iodide.

Materials:

-

2-amino-5-methylpyrimidine

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

2-amino-5-methylpyrimidine is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

A solution of potassium iodide in water is then added to the diazonium salt solution. Effervescence (evolution of nitrogen gas) is observed.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.

-

The mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The product is extracted with an organic solvent such as dichloromethane or diethyl ether.

-

The combined organic extracts are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated under reduced pressure to afford the crude this compound, which can be purified by column chromatography or recrystallization.

Visualized Synthesis Workflow

The logical flow of the synthesis of this compound is depicted in the following diagram:

This technical guide provides a foundational understanding of the synthesis and properties of this compound. The detailed protocols and workflow are intended to facilitate further research and development in the application of this versatile molecule.

References

An In-depth Technical Guide to the Physical Properties of 2-Iodo-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Iodo-5-methylpyrimidine, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development who may be working with or considering the use of this compound.

Core Physical Properties

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that these values are predicted and should be confirmed experimentally for any critical applications.

| Physical Property | Predicted Value |

| Melting Point | Not available (Solid at room temperature) |

| Boiling Point | 291.3 ± 33.0 °C[1] |

For comparison, a structurally similar compound, 2-Iodo-5-methylpyridine, has a predicted boiling point of 235.2 ± 20.0 °C.[2]

Experimental Protocols for Physical Property Determination

Accurate determination of the melting and boiling points of a compound is crucial for its characterization and for establishing its purity. The following are detailed, generalized methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a common method for determining the melting point range using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Sealed-end capillary tubes

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry to avoid any depression of the melting point.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Using a spatula, finely powder the sample in a mortar and pestle. This ensures uniform heat distribution within the sample.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

-

Repeat until a column of 2-3 mm of tightly packed solid is at the bottom of the tube.

-

-

Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to obtain an approximate melting point.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point is determined at reduced pressure or is predicted. A common method for the experimental determination of a boiling point for a small sample is the micro boiling point method.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath)

-

Rubber band or wire to attach the test tube and capillary to the thermometer

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound into the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

-

Apparatus Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer in a heating bath, making sure the sample is below the level of the heating medium. The open end of the test tube should be above the surface of the heating medium.

-

-

Measurement:

-

Heat the bath gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue to heat until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

-

Synthesis Pathway Visualization

Caption: Synthetic pathway for 2-chloro-4-iodo-5-methylpyridine.

This guide provides the currently available information on the physical properties of this compound and outlines standard experimental procedures for their determination. Researchers are encouraged to perform experimental verification of the predicted values for their specific applications.

References

Quantum Chemical Blueprint for 2-Iodo-5-methylpyrimidine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 2-Iodo-5-methylpyrimidine. Understanding these fundamental characteristics is paramount for its potential applications in medicinal chemistry and drug design. This document outlines the theoretical framework, computational methodologies, and expected outcomes of such an investigation, offering a roadmap for researchers in the field.

Introduction to this compound and Computational Chemistry

This compound is a heterocyclic organic compound featuring a pyrimidine core functionalized with an iodine atom and a methyl group.[1] Its molecular formula is C₅H₅IN₂ and it has a molecular weight of approximately 220.01 g/mol .[1][2] The unique arrangement of its substituents influences its chemical reactivity and potential biological activity.[1] Pyrimidine derivatives are of significant pharmacological interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery.[3] These methods allow for the detailed investigation of molecular properties such as optimized geometry, electronic structure, and vibrational spectra, providing insights that are often difficult to obtain through experimental means alone.[3][5] For this compound, these calculations can predict its reactivity, stability, and potential interaction with biological targets.

Computational Methodology: A Practical Approach

The following section details a robust computational protocol for the quantum chemical analysis of this compound, based on established methods for similar heterocyclic systems.[6][7][8]

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.[7]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for such systems.[6][8]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost. For molecules containing heavy atoms like iodine, a basis set like LANL2DZ can also be considered.[5]

-

Procedure: The initial structure of this compound can be built using a molecular editor. The geometry is then optimized in the gas phase to find the minimum energy conformation.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.[8]

Electronic Structure Analysis

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule.[9] It helps to understand hyperconjugative interactions and charge transfer, which contribute to molecular stability.[9] The analysis is typically performed on the optimized geometry.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[10] The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and optical polarizability of a molecule.[10][11] A smaller energy gap suggests higher reactivity.[12]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a visual representation of the charge distribution on the molecule's surface.[5] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules, including biological targets.[3][5]

Expected Data and Presentation

The quantitative results from the aforementioned calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (if available) |

| Bond Length (Å) | C2-I | Value | |

| C5-C(CH₃) | Value | ||

| N1-C2 | Value | ||

| ... | ... | ||

| Bond Angle (°) | N1-C2-N3 | Value | |

| C4-C5-C(CH₃) | Value | ||

| ... | ... | ||

| Dihedral Angle (°) | C6-N1-C2-N3 | Value | |

| ... | ... |

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (if available) | Assignment |

| ν(C-H) | Value | C-H stretching | |

| ν(C-N) | Value | C-N stretching | |

| ν(C-I) | Value | C-I stretching | |

| δ(C-H) | Value | C-H in-plane bending | |

| ... | ... | ... |

Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | Value |

| π(C4-C5) | π(N3-C4) | Value |

| ... | ... | ... |

| E(2) represents the stabilization energy from donor-acceptor interactions. |

Table 4: Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential (I ≈ -E_HOMO) | Value |

| Electron Affinity (A ≈ -E_LUMO) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Experimental Protocols

To validate the computational results, experimental synthesis and characterization are essential.

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of 5-methylpyrimidine.[1]

Protocol:

-

Reactants: 5-methylpyrimidine and iodine.

-

Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite.[1]

-

Solvent: Acetonitrile or dichloromethane.[1]

-

Procedure: The reaction is typically carried out at a controlled temperature. The regioselectivity of the iodination is influenced by the electronic properties of the pyrimidine ring.[1]

-

Purification: The crude product can be purified by column chromatography.

Spectroscopic Characterization

The synthesized compound should be characterized using various spectroscopic techniques to confirm its structure.

-

NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms.

-

FT-IR and FT-Raman Spectroscopy: To identify the functional groups and vibrational modes of the molecule. The experimental spectra can be directly compared with the calculated vibrational frequencies.

-

UV-Vis Spectroscopy: To study the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum.[5]

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Visualizations

Visual representations of computational workflows and potential reaction pathways are crucial for understanding complex chemical processes.

Conclusion

The quantum chemical investigation of this compound provides a powerful framework for understanding its fundamental chemical properties. By employing the computational methodologies outlined in this guide, researchers can gain valuable insights into the molecule's geometry, stability, and reactivity. This knowledge is critical for the rational design of novel drug candidates and for predicting the behavior of this compound in various chemical and biological environments. The synergy between theoretical calculations and experimental validation will undoubtedly accelerate the exploration of this compound's potential in the field of drug development.

References

- 1. Buy this compound | 154129-30-3 [smolecule.com]

- 2. This compound | 154129-30-3 | FI164823 [biosynth.com]

- 3. irjweb.com [irjweb.com]

- 4. dovepress.com [dovepress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. malayajournal.org [malayajournal.org]

- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 11. tandfonline.com [tandfonline.com]

- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-5-methylpyrimidine with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and often requiring a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in modern organic synthesis.[1][3] Its broad functional group tolerance and generally mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[5] Substituted pyrimidines are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors, which target signaling pathways crucial in cancer cell proliferation and survival. The introduction of an alkynyl moiety at the 2-position of the pyrimidine ring can significantly modulate the biological activity of the molecule, making the Sonogashira coupling of 2-iodo-5-methylpyrimidine a key transformation in the synthesis of novel drug candidates and molecular probes. These resulting 2-alkynyl-5-methylpyrimidines are valuable intermediates for further functionalization in drug discovery programs.

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with a range of terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-5-methylpyrimidine product and regenerate the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of halo-heterocycles with various terminal alkynes. While specific data for this compound is limited in the provided search results, these examples with analogous substrates provide a strong starting point for reaction optimization.

| Entry | Aryl Halide | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | Et₃N | [TBP][4EtOV] | RT | - | 93% |

| 2 | 2-Chloro-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | Et₃N | [TBP][4EtOV] | RT | - | 72% |

| 3 | 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃, 0.1% Cu₂O/Al₂O₃ | - | THF-DMA (9:1) | 75 | 72 | <2% (batch) |

| 4 | Iodobenzene | Phenylacetylene | Pd/γ-Fe₂O₃-IL (1.2 wt% Pd) | Et₃N | H₂O | 65 | - | 96% |

| 5 | 2-Amino-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (5) | Et₃N | CH₃CN | RT | 0.5 | - |

| 6 | 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (10), CuI (10) | Et₃N | CH₃CN | 80 | 9 | 95% |

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling Conditions (with Copper Co-catalyst)

This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) (2.0 mmol)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Add anhydrous THF or DMF (5 mL) and triethylamine (2.0 mmol) to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst, washing the celite pad with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-alkynyl-5-methylpyrimidine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.5 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Diisopropylethylamine (DIPEA) (3.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and triphenylphosphine (0.04 mmol).

-

Add anhydrous DMF (5 mL) and diisopropylethylamine (3.0 mmol).

-

Stir the mixture at room temperature until the catalyst is fully dissolved.

-

Add the terminal alkyne (1.5 mmol) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure 2-alkynyl-5-methylpyrimidine.

Mandatory Visualizations

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Iodo-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-iodo-5-methylpyrimidine as a key building block. The synthesis of 2-aryl-5-methylpyrimidines is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds.[1][2] The protocols outlined herein provide a foundation for the efficient synthesis of diverse libraries of 2-substituted-5-methylpyrimidine derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[3] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acids.[4] The use of this compound as the organohalide partner allows for the introduction of various aryl and heteroaryl moieties at the 2-position of the pyrimidine ring, a common structural motif in many therapeutic agents. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl, making this compound a highly reactive substrate for these transformations.[5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

-

Reductive Elimination: The coupled product, 2-aryl-5-methylpyrimidine, is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on generalized protocols for similar halopyrimidines.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12-16 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 8-12 | ~80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | ~88-96 |

| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | ~75-85 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Acetonitrile/H₂O (4:1) | 80 | 12 | ~70-80 |

| 6 | 3-Pyridinylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | ~65-75 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol provides a general method for the synthesis of 2-aryl-5-methylpyrimidines.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

-

Schlenk flask or microwave vial

-

Inert gas (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (5 mol%).

-

Seal the flask with a septum or cap, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methylpyrimidine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[6]

Materials:

-

Same as Protocol 1, with the addition of a microwave reactor.

Procedure:

-

In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the base (1.0 mmol), and the palladium catalyst (3-5 mol%).

-

Add the degassed solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

-

After cooling, work up and purify the product as described in Protocol 1.

Visualizations

Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos may be more effective.[7] The choice of base and solvent system can also significantly impact the yield.

-

Side Reactions: Hydrodehalogenation of the starting material can be a competing side reaction. Using milder reaction conditions (lower temperature, shorter reaction time) may help to minimize this.

-

Purification Challenges: The removal of palladium residues and boronic acid byproducts can sometimes be challenging. Filtration through a pad of Celite® or treatment with a scavenger resin can be employed to remove palladium. Boronic acid byproducts can often be removed by an aqueous wash or by recrystallization of the final product.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of a diverse range of 2-aryl-5-methylpyrimidine derivatives. These compounds are valuable scaffolds in drug discovery, and the protocols provided here offer a solid foundation for their synthesis and further exploration in various therapeutic areas. The versatility of the Suzuki-Miyaura reaction allows for the facile generation of compound libraries for structure-activity relationship (SAR) studies, aiding in the development of new and improved pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. proprogressio.hu [proprogressio.hu]

- 6. mdpi.com [mdpi.com]

- 7. dspace.mit.edu [dspace.mit.edu]

Application Notes and Protocols for the Heck Reaction of 2-Iodo-5-methylpyrimidine with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures, including those found in pharmaceuticals and other biologically active compounds. The functionalization of heterocyclic scaffolds, such as pyrimidines, is of particular interest in medicinal chemistry due to their prevalence in numerous drug molecules. This document provides detailed application notes and experimental protocols for the Heck reaction of 2-iodo-5-methylpyrimidine with various alkenes, offering a foundational guide for researchers in synthetic and medicinal chemistry.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Heck reaction generally involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the desired substituted alkene product and a hydrido-palladium complex.

-

Reductive Elimination: The active Pd(0) catalyst is regenerated by reductive elimination of HX with the assistance of a base, completing the catalytic cycle.

Tabulated Summary of Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of this compound with representative alkenes. These conditions are based on established protocols for similar iodo-heterocyclic compounds and serve as a starting point for optimization.

| Alkene Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |

| Styrene | Pd(OAc)₂ (2-5) | PPh₃ (4-10) or P(o-tol)₃ (4-10) | Et₃N (2.0) or K₂CO₃ (2.0) | DMF or NMP | 80 - 120 | 12 - 24 | 70 - 95 |

| n-Butyl Acrylate | Pd(OAc)₂ (1-3) | PPh₃ (2-6) | Et₃N (1.5-2.0) | DMF or Acetonitrile | 80 - 100 | 8 - 16 | 75 - 98 |

| Ethyl Acrylate | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N (2.0) | DMF or Toluene | 100 - 120 | 12 - 24 | 70 - 90 |

| Methyl Methacrylate | Pd(OAc)₂ (3-5) | P(t-Bu)₃ (6-10) | Cs₂CO₃ (1.5) | Dioxane | 100 - 110 | 18 - 36 | 60 - 85 |

| 1-Octene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.5) | Toluene | 110 - 130 | 24 - 48 | 50 - 75 |

Detailed Experimental Protocols

The following are detailed, representative protocols for the Heck reaction of this compound with styrene and n-butyl acrylate.

Protocol 1: Heck Reaction of this compound with Styrene

This protocol describes a typical Heck reaction using palladium(II) acetate as the catalyst and triphenylphosphine as the ligand.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous DMF (to achieve a concentration of 0.1 M with respect to the iodo-pyrimidine), followed by styrene (1.2 equiv.) and triethylamine (2.0 equiv.) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-methyl-2-styrylpyrimidine.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

This protocol outlines the reaction using a common set of conditions for acrylate coupling partners.

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Acetonitrile, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry reaction vessel, combine this compound (1.0 equiv.), palladium(II) acetate (0.015 equiv.), and triphenylphosphine (0.03 equiv.) under an inert atmosphere.

-

Add anhydrous acetonitrile to dissolve the solids (to a concentration of approximately 0.2 M).

-

Add n-butyl acrylate (1.5 equiv.) and triethylamine (1.8 equiv.) to the reaction mixture.

-

Heat the mixture to 85 °C and stir for 8-12 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting crude material by column chromatography on silica gel to obtain the pure n-butyl (E)-3-(5-methylpyrimidin-2-yl)acrylate.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: General experimental workflow for the Heck reaction.

Caption: Catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Synthesis of 2-Alkynyl-5-methylpyrimidines via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkynyl-5-methylpyrimidine scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile applications. The pyrimidine core is a key pharmacophore in numerous biologically active compounds, and the introduction of an alkynyl group at the 2-position provides a valuable handle for further functionalization through various chemical transformations, such as click chemistry, cyclization reactions, and further cross-coupling reactions. The Sonogashira coupling reaction is a powerful and efficient method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1] This application note provides a detailed protocol for the synthesis of 2-alkynyl-5-methylpyrimidines using 2-iodo-5-methylpyrimidine as the starting material, leveraging the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[1]

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of various aryl iodides and related heterocyclic halides with terminal alkynes, providing expected yields and reaction conditions for the synthesis of 2-alkynyl-5-methylpyrimidines.

| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 4 | Est. 85-95 |

| 2 | This compound | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | Est. 80-90 |

| 3 | This compound | 3-Butyn-1-ol | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | RT | 5 | Est. 75-85 |

| 4 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 8 | Est. 90-98 |

| 5 | This compound | Propargylamine | Pd(OAc)₂ / TXPTS / CuI | Et₃N | aq. MeCN | 50 | 3 | Est. 70-80[2] |

Estimated yields are based on analogous reactions reported in the literature for structurally similar substrates.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-alkynyl-5-methylpyrimidines via a Sonogashira coupling reaction.

Materials and Equipment

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-octyne)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

-

Copper(I) iodide (CuI)

-

Anhydrous base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

General Procedure

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (3-10 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the anhydrous base (e.g., Et₃N, 2.0-3.0 equiv.) to the flask via syringe.

-

Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes, then add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-alkynyl-5-methylpyrimidine.

Characterization

The structure of the synthesized 2-alkynyl-5-methylpyrimidines can be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum should show the characteristic signals for the pyrimidine ring protons, the methyl group protons, and the protons of the alkynyl substituent.

-

¹³C NMR: The carbon NMR spectrum should display the signals for the carbons of the pyrimidine ring, the methyl group, and the sp-hybridized carbons of the alkyne.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Example: 2-(Phenylethynyl)-5-methylpyrimidine (based on data for a similar compound)

-

¹H NMR (CDCl₃): δ 8.55 (s, 2H, pyrimidine-H), 7.65-7.60 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 2.40 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ 157.5, 151.0, 132.5, 130.0, 128.6, 121.0, 118.5, 94.0, 86.5, 16.5 (CH₃).

-

HRMS (ESI): Calculated for C₁₃H₁₀N₂ [M+H]⁺, found [M+H]⁺.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for the Synthesis of 2-Alkynyl-5-methylpyrimidines

Caption: Experimental workflow for the synthesis of 2-alkynyl-5-methylpyrimidines.

Safety and Handling

-

Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

-

Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is crucial.

-